molecular formula C8H10N4O7 B14633333 Ethanamine;2,4,6-trinitrophenol CAS No. 53332-84-6

Ethanamine;2,4,6-trinitrophenol

Cat. No.: B14633333
CAS No.: 53332-84-6
M. Wt: 274.19 g/mol
InChI Key: UZRIMNBAELALIW-UHFFFAOYSA-N
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Description

Ethanamine;2,4,6-trinitrophenol, also known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid that is highly acidic and has a bitter taste. This compound is known for its explosive properties and has been used in various applications, including as a military explosive, antiseptic, and dye .

Preparation Methods

Synthetic Routes and Reaction Conditions

Picric acid can be synthesized through the nitration of phenol. The process involves treating phenol with concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions on the phenol ring . The reaction conditions typically require controlled temperatures to prevent decomposition and ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, picric acid is produced by nitrating phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out in large reactors with precise temperature control to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Picric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Picric acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the detection of metals and in the synthesis of other chemical compounds.

    Biology: Employed in histology for staining tissues.

    Medicine: Historically used as an antiseptic and in burn treatments.

    Industry: Utilized in the manufacture of explosives and dyes .

Mechanism of Action

Picric acid exerts its effects primarily through its ability to form complexes with metals and proteins. The nitro groups on the phenol ring are highly electron-withdrawing, making the compound a strong acid. This property allows picric acid to interact with various molecular targets, including enzymes and metal ions, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Picric acid is unique due to its combination of high acidity and explosive properties. Unlike other nitrophenols, it has been extensively used in both military and industrial applications, making it a compound of significant historical and practical importance .

Properties

CAS No.

53332-84-6

Molecular Formula

C8H10N4O7

Molecular Weight

274.19 g/mol

IUPAC Name

ethanamine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C2H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3/h1-2,10H;2-3H2,1H3

InChI Key

UZRIMNBAELALIW-UHFFFAOYSA-N

Canonical SMILES

CCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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